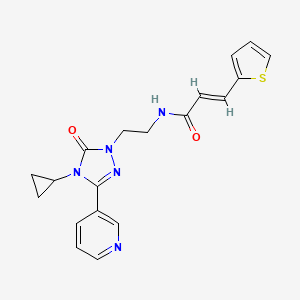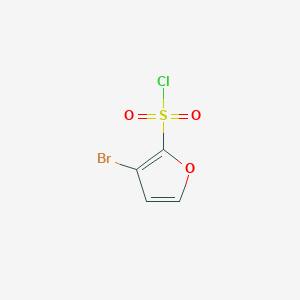
Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The compound "Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" appears to be related to a family of compounds involving tetrahydroisoquinoline derivatives. These compounds are of interest due to their structural complexity and potential applications in various fields of chemistry and pharmacology.
- One study focused on the synthesis and structural analysis of tetrahydroisoquinoline derivatives, providing insights into the stereochemical properties and crystal structures of these compounds. For instance, optically active diaryl tetrahydroisoquinoline derivatives have been analyzed to confirm their absolute configurations and understand their conformational dynamics in crystal structures, which is significant for their application as catalysts or in other stereochemically sensitive roles (Naicker et al., 2011).
Chemical Synthesis Techniques
- Various chemical synthesis techniques have been developed to construct the tetrahydroisoquinoline scaffold and its derivatives. For example, novel methods have been reported for synthesizing 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline, starting from derivatives that are available through the Bischler–Napieralski cyclization (Sobarzo-Sánchez et al., 2010).
Potential Applications
- The tetrahydroisoquinoline core structure is explored for its potential applications in the development of new molecular entities. For instance, carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized as potential positron emission tomography (PET) glioma tumor imaging agents (Wang et al., 2007). Such compounds, due to their specific binding properties, can be instrumental in medical diagnostics and therapeutic monitoring.
Stereochemical and Conformational Studies
- Stereochemical and conformational studies of tetrahydroisoquinoline derivatives reveal important insights into their biological activity and molecular interactions. For example, the resolution and absolute stereochemistry of certain tetrahydroisoquinoline derivatives have been determined, shedding light on their enantiomeric forms and their relevance in biochemical tests for neurotransmitter uptake inhibition (Mondeshka et al., 1992).
properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-28-12-10-25-24(33)26-11-9-17-13-21(29-2)22(30-3)14-19(17)20(26)15-32-18-7-5-16(6-8-18)23(27)31-4/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGKLVROHTBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)


![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

methanone](/img/structure/B2637932.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)
